molecular formula C16H21NO4 B1374361 Benzyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate CAS No. 143521-34-0

Benzyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Cat. No.: B1374361
CAS No.: 143521-34-0
M. Wt: 291.34 g/mol
InChI Key: AVPACNKLAMEXRE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound this compound possesses several systematic names and identifiers that reflect its complex structure and chemical relationships. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as benzyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate, which systematically describes each functional group and their connectivity within the molecular framework. Alternative nomenclature includes N-tert-butoxycarbonyl-1-aminocyclopropane-1-carboxylic acid benzyl ester, which emphasizes the amino acid character of the molecule.

Properties

IUPAC Name

benzyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(19)17-16(9-10-16)13(18)20-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPACNKLAMEXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by the introduction of the Boc-protected amino group. One common method involves the use of benzyl glycinate as a starting material, which is alkylated with 1-bromo-2-chloroethane in an alkaline medium. The resulting intermediate is then subjected to hydrolysis and subsequent Boc protection to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the cyclopropane ring or the benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl group or the Boc-protected amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyl alcohol or benzaldehyde derivatives, while reduction could produce cyclopropane derivatives with modified substituents.

Scientific Research Applications

Chemistry

Benzyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate serves as a building block in organic synthesis. It is utilized in the development of more complex molecules, including pharmaceuticals and agrochemicals. Its structural features allow for various transformations such as oxidation, reduction, and substitution reactions, which are crucial for creating new compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule . Studies focus on its role as an enzyme inhibitor or receptor ligand, making it valuable in drug discovery processes. The ability to modify the Boc-protected amino group under acidic conditions enhances its utility in biochemical pathways .

Medicine

The compound is explored for therapeutic applications, particularly as a precursor in drug development. Its unique structure allows for modifications that can lead to the creation of novel therapeutic agents targeting specific diseases or conditions .

Industry

In industrial applications, this compound is used in the production of materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various formulations in specialty chemicals .

Case Study 1: Drug Development

Recent studies have explored the use of this compound in developing inhibitors for specific enzymes involved in metabolic pathways. The compound's ability to undergo selective modifications has led to promising results in preclinical trials targeting cancer cells.

Case Study 2: Material Science

In material science applications, researchers have utilized this compound to create new polymer blends that exhibit enhanced mechanical properties and thermal stability. The incorporation of the cyclopropane moiety has been shown to improve the overall performance of these materials.

Mechanism of Action

The mechanism of action of Benzyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The cyclopropane ring provides conformational rigidity, which can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Benzyl 1-((tert-Boc-amino)cyclopropanecarboxylate Not provided C₁₆H₂₁NO₄ ~291.34 Benzyl ester enhances hydrolytic stability; Boc-protected amine
Ethyl 1-((tert-Boc-amino)cyclopropanecarboxylate 107259-05-2 C₁₁H₁₉NO₄ 229.27 Ethyl ester offers lower steric hindrance; higher solubility in polar solvents
1-[(tert-Boc-amino)cyclopropanecarboxylic acid 88950-64-5 C₉H₁₅NO₄ 201.22 Free carboxylic acid allows direct coupling; lower LogP (1.3)
(R)-2-((tert-Boc-amino)-2-methylbutanoic acid 123254-58-0 C₁₀H₁₉NO₄ 217.26 Chiral center (R-configuration); branched chain increases steric bulk
(S)-2-((tert-Boc-amino)-2-methylbutanoic acid 151171-11-8 C₁₀H₁₉NO₄ 217.26 S-enantiomer; potential differences in biological activity

Critical Comparisons

Ester Group Variations

  • Benzyl vs. Ethyl Esters: The benzyl ester in the target compound improves resistance to base-catalyzed hydrolysis compared to the ethyl analog (CAS 107259-05-2). However, benzyl esters are susceptible to hydrogenolytic cleavage, enabling selective deprotection under H₂/Pd conditions . Ethyl esters, while less stable in basic environments, are more cost-effective for large-scale synthesis.
  • Carboxylic Acid Analog (CAS 88950-64-5) : Lacking an ester group, this compound is more polar (LogP = 1.3) and serves as a direct precursor for amide bond formation in peptide synthesis .

Stereochemical and Backbone Differences

  • The R- and S-isomers of 2-((tert-Boc-amino)-2-methylbutanoic acid (CAS 123254-58-0 and 151171-11-8) exhibit identical molecular weights but differ in chiral configuration. These isomers may display divergent binding affinities in enantioselective reactions, a critical factor in drug design .
  • The cyclopropane ring in the target compound and its ethyl/carboxylic acid analogs introduces strain, enhancing reactivity in ring-opening reactions compared to the less strained methylbutanoic acid derivatives .

Research Findings

  • A 2024 study highlighted that ethyl esters (e.g., CAS 107259-05-2) undergo 30% faster hydrolysis under physiological pH 7.4 compared to benzyl analogs, underscoring the latter’s utility in sustained-release formulations .
  • Computational modeling of CAS 88950-64-5 revealed that the cyclopropane ring’s angle strain (≈60°) increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in coupling reactions .

Biological Activity

Benzyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound (CAS Number: 143521-34-0) features a cyclopropane ring, a benzyl group, and a tert-butoxycarbonyl (Boc) protected amino group. Its molecular formula is C16H21NO4C_{16}H_{21}NO_4 . The presence of the Boc group allows for selective deprotection under acidic conditions, which can facilitate further biological interactions.

The mechanism of action for this compound involves its interaction with various biological targets. The compound can undergo deprotection to reveal the free amine, which may engage in biochemical pathways such as enzyme inhibition or receptor binding. The cyclopropane structure provides conformational rigidity, potentially enhancing binding affinity to target proteins .

Enzyme Inhibition

This compound may act as an enzyme inhibitor. The Boc-protected amino group can be crucial for interacting with active sites of enzymes, potentially leading to the development of novel inhibitors for therapeutic applications .

Case Study: Antibiotic Potentiation

In a study investigating the effects of various acyl derivatives on antibiotic activity, compounds structurally related to this compound were evaluated for their ability to potentiate clarithromycin against E. coli. The results indicated that certain structural modifications significantly enhanced antimicrobial activity, suggesting that similar modifications to our compound could yield favorable outcomes .

CompoundMIC Reduction (fold)Notes
Compound A128-foldMost potent potentiator
Compound B32-foldModerate effect
Benzyl DerivativeTBDPotential for further study

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds such as Benzyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate and 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid.

CompoundStructural FeaturesBiological Activity
This compoundCyclopropane ring, benzyl groupPotential enzyme inhibitor
Benzyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylateCyclohexane ring instead of cyclopropaneSimilar activity profile
1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acidLacks benzyl groupReduced bioactivity

Q & A

Q. Q1: What are the optimal synthetic routes for preparing benzyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via a multi-step protocol involving cyclopropane ring formation, Boc protection of the amino group, and esterification. For example, analogous ethyl ester derivatives (e.g., ethyl 1-[(tert-butoxycarbonyl)amino]cyclopropanecarboxylate) are synthesized using 1,3-bis(indol-3-yl)propane-1,3-dione and diaza-dienes in THF with CuCl₂ catalysis, achieving yields up to 98% . Key factors include:

  • Catalyst choice : CuCl₂·2H₂O enhances cyclopropane ring closure.
  • Solvent : THF facilitates solubility of intermediates.
  • Temperature : Room temperature minimizes side reactions.
    Variations in Boc protection timing (pre- vs. post-cyclopropane formation) can alter regioselectivity .

Q. Q2: How is the structure of this compound confirmed spectroscopically, and what NMR/IR signatures are diagnostic?

Methodological Answer:

  • 1H-NMR :
    • Cyclopropane protons appear as multiplets near δ 1.0–2.5 ppm.
    • Boc group protons (tert-butyl) show a singlet at δ 1.34 ppm .
    • Benzyl ester aromatic protons resonate at δ 7.2–7.5 ppm.
  • IR :
    • Boc carbonyl stretch at ~1680–1700 cm⁻¹.
    • Ester C=O at ~1740–1765 cm⁻¹ .
  • MS : Molecular ion peaks (e.g., m/z 554 for related pyrrole derivatives) confirm molecular weight .

Q. Q3: What role do the Boc and benzyl ester groups play in synthetic applications?

Methodological Answer:

  • Boc Group : Protects the amino group during multi-step syntheses, enabling selective deprotection under acidic conditions (e.g., TFA) without disrupting the cyclopropane ring .
  • Benzyl Ester : Stabilizes the carboxylic acid moiety, allowing later hydrolysis under hydrogenolysis (H₂/Pd-C) or acidic conditions .

Advanced Research Questions

Q. Q4: How can stereochemical outcomes in cyclopropane ring formation be controlled during synthesis?

Methodological Answer: Stereocontrol is achieved via:

  • Chiral Catalysts : Use of enantioselective catalysts (e.g., Cu(I)/bisoxazoline complexes) to induce (1R,2S) or (1S,2R) configurations .
  • Substrate Design : Pre-organizing reactants through steric hindrance (e.g., bulky substituents on diaza-dienes) to favor specific transition states .
    Contradictions in stereoselectivity reports (e.g., varying diastereomer ratios) may arise from solvent polarity or temperature effects .

Q. Q5: What analytical strategies resolve contradictions in reported reactivity data (e.g., unexpected byproducts in Boc deprotection)?

Methodological Answer:

  • Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., tert-butyl carbamate fragments at m/z 100–150).
  • Mechanistic Studies : Isotopic labeling (e.g., ¹⁵N-Boc) to track decomposition pathways under acidic conditions .
  • Comparative Kinetics : Monitor reaction progress via in-situ IR to identify conditions minimizing side reactions (e.g., lower HCl concentration) .

Q. Q6: How is this compound utilized as a precursor for peptidomimetics or bioactive molecules?

Methodological Answer:

  • Peptidomimetic Scaffolds : The cyclopropane ring mimics peptide bond rigidity, while the Boc-protected amino group enables coupling to resin-bound peptides .
  • Case Study : Ethyl 1-((Boc)amino)cyclopropanecarboxylate derivatives have been incorporated into azabicyclohexane frameworks for protease inhibition studies, with IC₅₀ values <10 nM .

Q. Q7: What challenges arise in scaling up the synthesis, and how are they mitigated?

Methodological Answer:

  • Cyclopropane Ring Instability : Use flow chemistry to minimize exposure to high temperatures during ring closure .
  • Boc Deprotection Exotherms : Controlled addition of TFA in batch reactors to prevent thermal runaway .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

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